molecular formula C22H16N2O5 B4039302 2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione

2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4039302
M. Wt: 388.4 g/mol
InChI Key: POMZZBLIJKMCGP-UHFFFAOYSA-N
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Description

2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H16N2O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.10592162 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Molecular Structure Analysis

An important aspect of the research on compounds like 2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione involves their synthesis methods and molecular structure analysis. Studies have focused on efficient synthesis methods, including microwave-assisted reactions and solvent-free methods for similar compounds. For example, the work by Sena et al. (2007) describes the synthesis of various N-(arylaminomethyl)-phthalimides, which are structurally related, highlighting the significance of methodological advancements in synthesizing such compounds (Sena et al., 2007).

Photophysical and Spectroscopic Properties

Another area of research focuses on the photophysical and spectroscopic properties of related isoindole derivatives. The study by Deshmukh and Sekar (2015) on the excited-state intramolecular proton transfer chromophores of related compounds reveals insights into their structural, molecular, electronic, and photophysical properties. Such research aids in understanding the potential applications of these compounds in various fields, including materials science (Deshmukh & Sekar, 2015).

Drug Delivery and Controlled Release

Research on the controlled release of drugs from compounds structurally similar to this compound is significant. For instance, Everett et al. (2001) explored the rates of elimination from substituted indolequinones, a class of compounds related to isoindoles, which has implications in the design of drug delivery systems (Everett et al., 2001).

Biological Activities

The exploration of biological activities of isoindole derivatives, such as antibacterial and antifungal properties, is a crucial area of research. Ahamed et al. (2021) synthesized new chalcone derivatives from 3-nitro phthalic acid and evaluated their biological activities, demonstrating the potential of these compounds in medicinal chemistry (Ahamed, Ali, & Ahmed, 2021).

Chemical Stability and Reactivity

Research on the chemical stability and reactivity of isoindole derivatives is important for understanding their potential applications. Studies like the one by Akshaya et al. (2016) on novel phthalimide derivatives provide insights into the stability and dipole moments of these compounds, which is essential for their application in various scientific fields (Akshaya, Varghese, Lobo, Kumari, & George, 2016).

Properties

IUPAC Name

2-(4-methyl-2-nitrophenyl)-5-(4-methylphenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-13-3-6-15(7-4-13)29-16-8-9-17-18(12-16)22(26)23(21(17)25)19-10-5-14(2)11-20(19)24(27)28/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMZZBLIJKMCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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